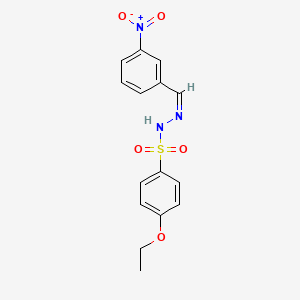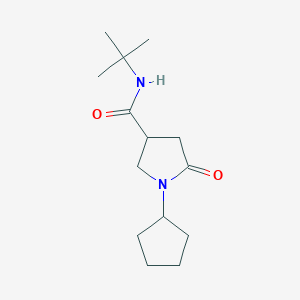
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide, also known as ENB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ENB is a hydrazone derivative of sulfonamide, which has been synthesized for various applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to act by inhibiting enzymes and proteins involved in various cellular processes. 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has been shown to inhibit the activity of bacterial enzymes, such as β-lactamases and bacterial dihydrofolate reductase. It has also been shown to inhibit the activity of various cancer-related proteins, such as topoisomerase IIα and tubulin.
Biochemical and Physiological Effects
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has been shown to have a low toxicity profile in vitro, but its toxicity in vivo is yet to be fully evaluated.
実験室実験の利点と制限
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential pharmacological properties. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo. 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide also requires further evaluation for its toxicity and pharmacokinetic properties.
将来の方向性
There are several future directions for research on 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide. One potential direction is to evaluate its efficacy in vivo and its toxicity profile. Another potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancers. Additionally, the development of 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide derivatives with improved solubility and pharmacokinetic properties could enhance its potential for clinical use.
Conclusion
In conclusion, 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully evaluate the potential of 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide as a therapeutic agent.
合成法
The synthesis of 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide involves the reaction of 3-nitrobenzaldehyde and 4-ethoxybenzenesulfonylhydrazide in the presence of a catalyst. The reaction takes place in a solvent under reflux conditions, and the product is obtained after purification. The yield of the reaction is dependent on various factors, including the reaction time, temperature, and catalyst used.
科学的研究の応用
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has been extensively studied for its potential pharmacological properties. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer activities. 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has been tested against various bacterial strains and has shown promising results in inhibiting their growth. It has also been tested against cancer cell lines, and the results suggest that 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has the potential to be used as a chemotherapeutic agent.
特性
IUPAC Name |
4-ethoxy-N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-23-14-6-8-15(9-7-14)24(21,22)17-16-11-12-4-3-5-13(10-12)18(19)20/h3-11,17H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGSVZMJUQKYPR-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopentyl-3-{[(3,3-dimethylcyclohexyl)amino]methyl}-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5401694.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5401705.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)
![4-({2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5401715.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3-thiophenesulfonamide](/img/structure/B5401721.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)
![5-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-2-pyrazinol](/img/structure/B5401736.png)
![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)
![1-[(phenylthio)acetyl]azocane](/img/structure/B5401782.png)